molecular formula C22H25N3O2 B10978406 N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B10978406
M. Wt: 363.5 g/mol
InChI Key: AFOZPGNHXGLMEO-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a complex organic compound that features both an indole and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the reaction of an indole derivative with an acetylamino phenyl compound. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the amide bond. Common reagents used in the synthesis include acetic anhydride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where indole derivatives are known to be effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The acetylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C22H25N3O2/c1-15(2)25-14-17(20-9-4-5-10-21(20)25)11-12-22(27)24-19-8-6-7-18(13-19)23-16(3)26/h4-10,13-15H,11-12H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

AFOZPGNHXGLMEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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